molecular formula C19H19Cl2NO B13443584 Sertraline-N-methylacetamide

Sertraline-N-methylacetamide

Cat. No.: B13443584
M. Wt: 348.3 g/mol
InChI Key: VVNSLNBJUXUABM-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sertraline-N-methylacetamide, with the IUPAC name N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylacetamide, is a certified reference material primarily utilized as a critical analytical standard in research and development . Its main application lies in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), where it serves to validate analytical methods, ensure instrument calibration, and facilitate the accurate quantification of compounds in complex mixtures . This compound is of significant interest in forensic toxicology research, as studies on the parent compound sertraline, a selective serotonin reuptake inhibitor (SSRI), demonstrate that secondary amine drugs can undergo N-methyl conversion in the presence of formaldehyde, a key component of embalming fluid . This reaction, known as the Eschweiler-Clarke reaction, can completely convert sertraline to its N-methyl derivative over time, which has major implications for the accuracy of post-mortem toxicological analyses . Therefore, this compound is an essential compound for researchers developing and confirming methods to detect and quantify such transformations, helping to prevent false negatives in forensic investigations. It is supplied as a high-purity chemical for laboratory use and must be stored refrigerated (2-8°C) for long-term stability . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C19H19Cl2NO

Molecular Weight

348.3 g/mol

IUPAC Name

N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide

InChI

InChI=1S/C19H19Cl2NO/c1-12(23)22(2)19-10-8-14(15-5-3-4-6-16(15)19)13-7-9-17(20)18(21)11-13/h3-7,9,11,14,19H,8,10H2,1-2H3/t14-,19-/m0/s1

InChI Key

VVNSLNBJUXUABM-LIRRHRJNSA-N

Isomeric SMILES

CC(=O)N(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)N(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of N-methylacetamide Precursors

The synthesis begins with the preparation of N-alkanoyl-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine analogues. The N-alkanoyl group often includes methylacetamide functionality, introduced via acylation reactions using acyl halides (e.g., methylacetyl chloride) or acid anhydrides in the presence of acid acceptors such as triethylamine. This step is performed in organic solvents like dichloromethane at controlled temperatures (0 to 25°C, preferably 5 to 10°C) to ensure selectivity and yield.

Stereoselective Catalytic Hydrogenation

A pivotal step is the stereoselective hydrogenation of the N-methylacetamide-substituted dihydro-naphthylamine precursors. Catalysts such as palladium on barium sulfate (Pd/BaSO4), palladium on barium sulfate modified with quinoline, or Raney nickel are employed under mild conditions (25–27°C, hydrogen pressure around 4 kg/cm²) to favor the formation of the cis-(1S,4S) isomer, which is pharmacologically active.

The hydrogenation proceeds over several hours (typically 6 hours), after which the catalyst is removed by filtration. The reaction yields a mixture predominantly containing the cis-isomer (over 80%), with minor amounts of trans-isomer and residual starting materials.

Role of Amine and Amide Salts

Recent advancements include performing the hydrogenation in the presence of amine salts or amide salts, such as N-methylacetamide hydrochloride or N,N-dimethylacetamide hydrochloride. These salts improve the purity of the product by suppressing impurities like deschlorosertraline and facilitate direct isolation of the desired enantiomer without extensive purification steps.

Purification and Isolation

Hydrolysis and Removal of Protecting Groups

After hydrogenation, the N-alkanoyl protecting group (methylacetamide) is removed typically by acidic hydrolysis using mineral acids under reflux conditions in solvents like ethylene glycol. This step yields the free amine (sertraline or its derivatives) directly.

Crystallization and Salt Formation

The free base is then converted into its hydrochloride salt by bubbling hydrogen chloride gas into a solution of the free base in solvents such as isopropanol or acetonitrile at controlled temperatures (20–27°C). The resulting solid is filtered, washed, and dried under vacuum at around 60°C to obtain crystalline sertraline hydrochloride or related salts with high stereochemical purity and polymorphic control.

Analytical Characterization

The final product is characterized by infrared spectroscopy, X-ray diffraction, and differential scanning calorimetry to confirm polymorphic form and purity. Typical impurity profiles include less than 5% trans-isomer and minimal other impurities.

Data Table: Key Parameters in Preparation of Sertraline-N-methylacetamide

Step Conditions/Details Outcome/Notes References
Acylation Methylacetyl chloride, triethylamine, dichloromethane, 5–10°C Formation of N-methylacetamide derivative
Catalytic hydrogenation Pd/BaSO4 catalyst, 25–27°C, 4 kg/cm² H2, 6 hours Cis-(1S,4S) isomer >80%, minor trans-isomer
Use of amide salts N-methylacetamide hydrochloride added during hydrogenation Increased purity, reduced deschlorosertraline
Hydrolysis of N-alkanoyl group Acidic hydrolysis (mineral acid), reflux in ethylene glycol Removal of methylacetamide group, free amine formed
Salt formation HCl gas bubbled into free base in isopropanol or acetonitrile, 20–27°C Crystallization of sertraline hydrochloride salt
Drying and purification Vacuum drying at 60°C High purity, polymorphic form II

Summary of Research Findings

  • The stereoselective hydrogenation of N-methylacetamide-substituted precursors is the cornerstone of this compound synthesis, yielding predominantly the cis isomer essential for biological activity.
  • The inclusion of amide salts such as N-methylacetamide hydrochloride in the hydrogenation step significantly enhances product purity and reduces the need for extensive downstream purification.
  • The process avoids the use of harsh reagents like titanium tetrachloride and molecular sieves, favoring aqueous methylamine and milder conditions, improving safety and scalability.
  • Crystallization techniques from solvents like acetonitrile and isopropanol enable isolation of sertraline hydrochloride in a polymorphic form suitable for pharmaceutical use.
  • Analytical methods confirm the high stereochemical and chemical purity of the final product, ensuring consistency and efficacy.

Chemical Reactions Analysis

N-Methylation via Eschweiler-Clarke Reaction

Sertraline’s secondary amine group reacts with formaldehyde in formalin solutions to produce N-methyl sertraline through the Eschweiler-Clarke reaction . This reaction is pH-dependent, with higher pH accelerating conversion rates.

Key Experimental Conditions:

Formalin ConcentrationpHTime (Days)Conversion Outcome
5%3.030Partial conversion
10%7.030Complete conversion
20%9.530Complete conversion

At neutral and basic pH (7.0–9.5), sertraline fully converts to N-methyl sertraline in 10–20% formalin . Acidic conditions (pH 3.0) result in incomplete conversion even after 30 days.

Mechanistic Insights

The reaction proceeds via:

  • Formaldehyde activation : Protonation of formaldehyde enhances electrophilicity.

  • Imine formation : Reaction with sertraline’s secondary amine.

  • Reductive methylation : Sequential methylation and reduction yield N-methyl sertraline .

This pathway is critical in forensic toxicology, as postmortem samples preserved in formalin may yield false negatives if only the parent drug is analyzed .

Analytical Characterization

Studies employed gas chromatography-mass spectrometry (GC-MS) with electron impact ionization to detect sertraline and its N-methyl derivative . Liquid-liquid extraction using chloroform achieved recovery rates suitable for quantitative analysis.

Key Spectral Signatures:

  • Sertraline : Base peak at m/z 274 (molecular ion).

  • N-methyl sertraline : Shift to m/z 288 due to added methyl group .

Stability and Degradation

N-methyl sertraline exhibits greater stability in basic media compared to the parent compound. In contrast, sertraline degrades rapidly under oxidative conditions, forming additional metabolites like N-desmethyl sertraline via CYP450-mediated pathways .

Forensic Implications

  • False negatives : Reliance on formalin-preserved tissues without analyzing N-methyl derivatives may underreport sertraline exposure .

  • Analytical protocols : Dual quantification of sertraline and its methylated form is recommended for postmortem toxicology .

Comparative Pharmacokinetics

While N-methyl sertraline is a reaction product in preservatives, the primary metabolite in vivo is N-desmethyl sertraline, formed via CYP2B6/CYP3A4-mediated demethylation .

ParameterSertralineN-Methyl SertralineN-Desmethyl Sertraline
Half-life (hr) 24–32Not reported56–120
Bioactivity High (SSRI)LowModerate

Scientific Research Applications

Sertraline-N-methylacetamide has various applications in scientific research, including:

    Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its antidepressant and anxiolytic properties, similar to sertraline.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Sertraline-N-methylacetamide is likely similar to that of sertraline. It selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This action is mediated through binding to the serotonin transporter (SERT), leading to enhanced serotonin levels in the synaptic cleft and improved mood regulation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

Table 1: Key Features of Sertraline-N-methylacetamide and Related Compounds
Compound Name CAS Number Molecular Formula Key Structural Features Primary Use/Context Source
This compound 55056-87-6 C₁₇H₂₀ClN Naphthalene core, N-methylacetamide group Pharmaceutical impurity standard Pharmacopeial reports
N,N-Dimethylacetamide 127-19-5 C₄H₉NO Two methyl groups on acetamide nitrogen Industrial solvent, polymer production IARC Monographs
N-Methylacetamide Not specified C₃H₇NO Single methyl group on acetamide nitrogen Research chemical, solvent CC-DPS
N,N-Dimethylacetamidine 2909-14-0 C₃H₉N₂ Amidino group with two methyl substituents Chemical synthesis intermediate Export Regulations
Key Observations:

This compound is distinguished by its complex tetracyclic structure and role as a pharmaceutical impurity , unlike simpler acetamide derivatives used in industrial or research settings.

Its toxicity profile contrasts with this compound, which is regulated primarily for enantiomeric purity rather than direct toxicity.

N-Methylacetamide (C₃H₇NO) serves as a model compound in computational chemistry due to its simplicity, aiding studies on hydrogen bonding and solvent effects .

Amidine derivatives (e.g., N,N-Dimethylacetamidine) are structurally distinct, featuring a protonated amidino group (NH₂–C=NH) instead of an amide.

Pharmacological and Industrial Relevance

  • N,N-Dimethylacetamide: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC due to evidence of liver and testicular toxicity in rodents .
  • Amidine Derivatives : Used in organic synthesis but subject to strict trade regulations (e.g., U.S. Export Administration Regulations) due to dual-use risks .

Research Findings and Regulatory Considerations

  • Analytical Challenges : this compound requires chiral chromatographic methods for quantification, whereas simpler acetamides are analyzed via standard GC or HPLC .
  • Synthetic Pathways : this compound forms during stereochemical inversion in sertraline synthesis, emphasizing the need for asymmetric catalysis optimization .

Q & A

Q. What hybrid approaches combine experimental and computational data to elucidate this compound’s mechanism of action in neurological models?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) data from treated neuronal cultures with pathway enrichment analysis (KEGG, GO terms). Validate predictions using CRISPR-Cas9 knockout models of candidate targets. Employ molecular dynamics (MD) simulations to visualize ligand-receptor binding kinetics and correlate with in vitro IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.